molecular formula C15H29ClN6O5 B7825975 Argatroban Intermediate

Argatroban Intermediate

Cat. No. B7825975
M. Wt: 408.88 g/mol
InChI Key: KYMBEZAOVMYAGM-QMCLHUHBSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Argatroban Intermediate is a useful research compound. Its molecular formula is C15H29ClN6O5 and its molecular weight is 408.88 g/mol. The purity is usually 95%.
BenchChem offers high-quality Argatroban Intermediate suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Argatroban Intermediate including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

1. Use in Stroke Management

Argatroban, a thrombin inhibitor, has been evaluated for its role in stroke management. Studies have shown its safety in treating acute atherothrombotic stroke, although it did not significantly improve early outcomes in these patients (Wada et al., 2016). Argatroban has also been considered in the context of acute ischemic stroke. However, its effectiveness was found to be comparable to control therapies, and it did not significantly increase the risk of bleeding (Lv et al., 2022).

2. Anticoagulant in Clinical Laboratory Analysis

Argatroban has been evaluated for its potential as an anticoagulant in clinical laboratory settings. It showed positive results in routine laboratory tests, with its anticoagulation time correlated with its concentration. This suggests its suitability as a laboratory anticoagulant for evaluating chemical and hematological analytes in a single test tube (Jing et al., 2016).

3. Role in Heparin-Induced Thrombocytopenia

Argatroban has been extensively studied in the management of heparin-induced thrombocytopenia (HIT). It is suggested as a safe therapeutic option in HIT patients, especially those at high hemorrhagic risk or with renal failure (Tardy‐Poncet et al., 2015). Another study indicated that argatroban resulted in superior outcomes compared to other common anticoagulant drugs in managing HIT, demonstrating the shortest hospitalization and lowest rate of hemorrhages, thromboembolisms, and mortality (Colarossi et al., 2021).

4. Stability and Degradation Studies

The stability of argatroban in various conditions has been a subject of research. A study showed that argatroban is stable in citrated whole blood for 24 hours, which is crucial for its quantification and usage in medical settings (Guy et al., 2018). Another study focused on identifying and characterizing novel degradation products of argatroban under different conditions, providing valuable insights for its storage and usage (Guvvala et al., 2017).

5. Monitoring and Laboratory Assessment

The monitoring of argatroban, especially its use in patients with conditions like COVID-19 and Vaccine-Induced Immune Thrombotic Thrombocytopenia (VITT), has been researched. Studies suggest that methods like dilute thrombin time (dTT) are superior to activated partial thromboplastin time (APTT) in monitoring argatroban concentration, highlighting the need for precise laboratory assessment in these conditions (Guy et al., 2021).

properties

IUPAC Name

ethyl (2R,4R)-1-[(2S)-2-amino-5-[[amino(nitramido)methylidene]amino]pentanoyl]-4-methylpiperidine-2-carboxylate;hydrochloride
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H28N6O5.ClH/c1-3-26-14(23)12-9-10(2)6-8-20(12)13(22)11(16)5-4-7-18-15(17)19-21(24)25;/h10-12H,3-9,16H2,1-2H3,(H3,17,18,19);1H/t10-,11+,12-;/m1./s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KYMBEZAOVMYAGM-QMCLHUHBSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1CC(CCN1C(=O)C(CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)[C@H]1C[C@@H](CCN1C(=O)[C@H](CCCN=C(N)N[N+](=O)[O-])N)C.Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H29ClN6O5
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.88 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Argatroban Intermediate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Argatroban Intermediate
Reactant of Route 2
Reactant of Route 2
Argatroban Intermediate
Reactant of Route 3
Argatroban Intermediate
Reactant of Route 4
Argatroban Intermediate
Reactant of Route 5
Argatroban Intermediate
Reactant of Route 6
Reactant of Route 6
Argatroban Intermediate

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.